molecular formula C14H19NS B11955353 N-Cyclohexyl-2-phenylthioacetamide CAS No. 16525-35-2

N-Cyclohexyl-2-phenylthioacetamide

Cat. No.: B11955353
CAS No.: 16525-35-2
M. Wt: 233.37 g/mol
InChI Key: ZAUYJLKLIONKDG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-phenylthioacetamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. While analytical data for this specific compound is limited, its core structure, which features a thioacetamide linker connected to a cyclohexylamine group, is recognized for its relevance in biochemical studies. Compounds containing a thioacetamide functional group have been identified as key scaffolds in the development of antibacterial agents. For instance, related thioacetamide-triazole compounds have shown promise as novel antibacterials against E. coli, functioning as prodrugs that are activated by the enzyme cysteine synthase A (CysK) . Furthermore, structurally similar molecules, specifically those incorporating cyclohexyl-2-(phenylamino)acetamide motifs, have been synthesized and evaluated as potent urease inhibitors . Urease is a critical enzyme for the survival of Helicobacter pylori, a pathogen linked to gastritis and gastric ulcers, making these inhibitors a significant area of investigation for developing new therapeutic strategies . The presence of both the cyclohexyl and phenylthio groups in this molecule suggests potential for interaction with various enzymatic targets, offering researchers a valuable building block for structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16525-35-2

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

N-cyclohexyl-2-phenylethanethioamide

InChI

InChI=1S/C14H19NS/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16)

InChI Key

ZAUYJLKLIONKDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to N-Cyclohexyl-2-phenylthioacetamide

The formation of the thioamide functional group in this compound can be achieved through several synthetic pathways.

The synthesis of N-substituted thioamides often begins with the condensation of an acyl halide with an amine to form an amide, which is then subjected to a thionation reaction. This two-step process allows for the introduction of diverse structural components. For instance, the reaction of benzoyl chloride with cyclohexylamine (B46788) in the presence of a base would yield N-cyclohexylbenzamide, a precursor to the target thioamide.

Another significant approach is the Willgerodt-Kindler reaction, which facilitates the synthesis of thioamides from aryl ketones, sulfur, and a secondary amine. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of an enamine, which then undergoes thiation. organic-chemistry.org A key feature of the Willgerodt rearrangement is the migration of the carbonyl group to the end of an alkyl chain. wikipedia.org

The following table summarizes the key aspects of these condensation reactions:

ReactionReactantsKey Features
Amide Formation followed by ThionationAcyl Halide, Amine, Thionating AgentTwo-step process, allows for diverse building blocks.
Willgerodt-Kindler ReactionAryl Ketone, Sulfur, Secondary AmineForms thioamides via an enamine intermediate; involves carbonyl group migration. wikipedia.orgorganic-chemistry.org

A critical step in many thioamide syntheses is the thionation of the corresponding amide. Various reagents and systems have been developed for this purpose. A notable system is the H₂O/PSCl₃/Et₃N mixture, which has been effectively used in the thionation of amides. Other common thionating agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. chemrxiv.orgorganic-chemistry.org Elemental sulfur, often in combination with other reagents, is also a widely used sulfur source. chemrxiv.orgorganic-chemistry.org

The choice of thionating agent can be influenced by the specific substrate and desired reaction conditions. The table below provides a comparison of common thionating agents.

Thionating Agent/SystemDescription
H₂O/PSCl₃/Et₃NA system employed for the thionation of amides.
Phosphorus Pentasulfide (P₄S₁₀)A classical and widely used thionating agent. chemrxiv.orgorganic-chemistry.org
Lawesson's ReagentA popular reagent for converting carbonyls to thiocarbonyls. organic-chemistry.org
Elemental SulfurOften used in multicomponent reactions like the Willgerodt-Kindler reaction. chemrxiv.orgorganic-chemistry.org

To improve efficiency and reduce waste, one-pot procedures for the synthesis of N-substituted thioamides have been developed. These methods combine multiple reaction steps into a single process, avoiding the need for isolation and purification of intermediates. For example, a one-pot synthesis can involve the initial formation of an amide from an acyl halide and an amine, followed by in-situ thionation. Multi-component reactions, such as the Willgerodt-Kindler reaction, are inherently one-pot procedures, combining an aldehyde or ketone, an amine, and sulfur to directly yield a thioamide. researchgate.netresearchgate.net

Recent advancements have focused on developing more environmentally friendly and practical one-pot syntheses. chemistryviews.org One such method involves the nickel-catalyzed coupling of in-situ generated thiocarbamoyl fluorides with boronic acids, offering a broad substrate scope under mild conditions. chemistryviews.org

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of thioamides. organic-chemistry.org Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.org A notable application is the microwave-enhanced Kindler thioamide synthesis, where the three-component condensation of aldehydes, amines, and elemental sulfur is carried out under microwave flash heating. organic-chemistry.orgorganic-chemistry.org This approach, combined with a simple workup, allows for the efficient isolation of thioamide products. organic-chemistry.orgorganic-chemistry.org

The following table highlights the advantages of microwave-assisted synthesis in the context of thioamide formation.

FeatureDescription
Reaction TimeSignificantly reduced compared to conventional heating. organic-chemistry.org
YieldsOften improved, leading to more efficient processes.
PurityCan result in cleaner reaction profiles with fewer byproducts. organic-chemistry.org

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce the environmental impact of chemical processes. Solvent-free, microwave-assisted one-pot procedures have been successfully applied to the synthesis of N-substituted thioamides from acyl halides and amines. This approach not only eliminates the need for potentially harmful solvents but also benefits from the rapid heating provided by microwave irradiation.

In some cases, reactions can be carried out at elevated temperatures without any solvent, or in the presence of a recyclable and biodegradable medium like a deep eutectic solvent. researchgate.net

Derivatization Strategies and Analog Design

The core structure of this compound can be modified to create a library of analogs for various research purposes, including the exploration of their biological activities. ontosight.ai Derivatization can be achieved by introducing different substituents on the cyclohexyl ring, the phenyl ring, or by altering the groups attached to the nitrogen and the thiocarbonyl carbon.

For instance, the synthesis of a series of N-thioacylated ciprofloxacin (B1669076) derivatives was achieved using the Willgerodt-Kindler reaction. researchgate.net Similarly, various substituted aromatic aldehydes can be reacted with 2-amino-3-N-cyclohexyl carboxamido-4,5-disubstituted thiophenes to generate a range of derivatives. ijpcbs.com The synthesis of N-cyclohexyl-2-[(3-ethoxy-2-hydroxyphenyl) methylidene] hydrazine-1-carbothioamide demonstrates the potential for creating more complex structures based on the N-cyclohexylthioamide scaffold. researchgate.net

Structural Modifications of the Phenylthioacetamide Moiety

The core structure of this compound, the phenylthioacetamide moiety, offers several avenues for structural modification. These modifications can be strategically employed to alter the compound's chemical properties and reactivity. The primary sites for modification are the phenyl ring and the thioamide group.

Modifications to the phenyl ring typically involve the introduction of electron-donating or electron-withdrawing groups. These substituents can significantly influence the electron density of the entire moiety. For instance, the introduction of an electron-withdrawing group, such as a nitrile (-CN) or a nitro (-NO2) group, can make the aromatic ring more susceptible to nucleophilic attack, while also affecting the acidity of the α-protons adjacent to the thioamide group. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density of the phenyl ring, potentially altering its interaction with other reagents and catalysts.

Research on analogous structures, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, has shown that the presence of substituents on the phenylacetamide ring can cause steric effects, leading to a rotation of the ring out of the plane of the rest of the molecule. mdpi.com This conformational change can have a profound impact on the molecule's ability to interact with other chemical species.

The thioamide group itself can also be a target for modification. The sulfur atom can be alkylated or oxidized, leading to the formation of thioethers or sulfoxides, respectively. The nitrogen of the amide can also undergo further substitution, although this is less common when a bulky cyclohexyl group is already present.

Influence of Substituents on Synthetic Outcomes and Yields

The nature and position of substituents on the phenylthioacetamide moiety play a critical role in determining the outcomes and yields of synthetic reactions. The electronic properties of these substituents can dictate the reaction pathway and the stability of intermediates.

In the synthesis of related amide compounds, such as N-Cyclohexyl-2-oxo-2-phenylacetamide, the condensation of phenylglyoxylic acid with cyclohexylamine is a key step. nih.gov The yield of this reaction can be influenced by the presence of substituents on the phenyl ring of the starting material. For instance, electron-withdrawing groups on the phenylglyoxylic acid could potentially increase the electrophilicity of the carboxyl carbon, favoring the nucleophilic attack by the amine and possibly leading to higher yields under specific reaction conditions.

Studies on other heterocyclic compounds bearing a phenylacetamide moiety have demonstrated that the introduction of a substituent, regardless of its electronic nature, can lead to more favorable interactions in certain chemical processes. mdpi.com For example, in docking studies with biological targets, derivatives with substituents on the phenylacetamide ring often show improved interaction scores compared to the unsubstituted parent compound. mdpi.com This suggests that substituents can enhance the binding affinity, which can be a desirable outcome in medicinal chemistry applications.

The table below summarizes the potential effects of different substituents on the phenyl ring of a phenylacetamide core, based on findings from related structures. mdpi.com

Substituent TypeExamplePotential Influence on Reactivity and Synthetic Outcome
Electron-Withdrawing-CN, -NO2Increases acidity of α-protons, may favor nucleophilic aromatic substitution, can lead to more favorable docking scores in biological systems. mdpi.com
Electron-Donating-OCH3, -CH3Increases electron density of the phenyl ring, may direct electrophilic substitution to ortho and para positions.
Halogens-F, -Cl, -BrInductive electron-withdrawal and resonance electron-donation effects, can influence reaction rates and regioselectivity.
Bulky Groups-tBuCan introduce steric hindrance, affecting the approach of reagents and potentially leading to different stereochemical outcomes.

It is important to note that while these trends are observed in related compound classes, the specific effects on the synthesis and reactivity of this compound would require dedicated experimental investigation. The interplay of electronic and steric effects is often complex and can lead to unexpected outcomes.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For N-Cyclohexyl-2-phenylthioacetamide, ¹H NMR spectroscopy provides valuable insights into the electronic environment of the hydrogen atoms, the presence of rotational isomers, and the influence of the solvent on their equilibrium.

¹H NMR Spectral Analysis of Thioamides

The ¹H NMR spectrum of a thioamide, such as this compound, reveals characteristic signals corresponding to the different sets of protons within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific location in the molecular structure.

Due to the partial double bond character of the C-N bond in the thioamide group, rotation around this bond is restricted, leading to the possible existence of Z and E isomers. This isomerism results in two distinct sets of signals for the protons near the thioamide linkage.

Z/E Isomerism Characterization via NMR

The phenomenon of Z and E isomerism in thioamides is a direct consequence of the restricted rotation around the C-N bond. The terms Z (from the German zusammen, meaning together) and E (from the German entgegen, meaning opposite) are used to describe the relative orientation of the substituents on the C-N bond. In the case of this compound, the Z isomer would have the phenylacetyl group and the cyclohexyl group on the same side of the C-N partial double bond, while in the E isomer, they would be on opposite sides.

¹H NMR spectroscopy is the primary method for characterizing and quantifying the ratio of these isomers in solution. The distinct chemical shifts of the protons in the Z and E forms allow for their individual identification and the integration of their respective signals provides the relative abundance of each isomer.

For a series of N-alkyl substituted phenylthioacetamides, it has been observed that the signals for the two isomers can be clearly distinguished in the ¹H NMR spectrum.

Solvent Dependency on Z/E Isomer Ratios

The equilibrium between the Z and E isomers of thioamides is often sensitive to the solvent used for the NMR measurement. This solvent dependency is attributed to the different interactions of the solvent with the two isomeric forms. Factors such as solvent polarity and hydrogen bonding capacity can significantly influence the relative stability of the Z and E isomers, thereby shifting the equilibrium.

A study on N-substituted phenylthioacetamides, including the cyclohexyl derivative, has shown that the ratio of the E isomer increases with the hydrogen bond-donating ability of the solvent. For this compound, the Z/E ratio in chloroform-d (B32938) (CDCl₃) was found to be 10:90, indicating a strong preference for the E isomer in this relatively non-polar solvent. This preference for the E isomer becomes even more pronounced in solvents with a greater capacity for hydrogen bonding, such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). This trend is explained by the steric repulsion between the sulfur atom and the aromatic ring, as well as between the acyl alkyl group and the aromatic moiety, which influences the relative stability of the two isomers.

Table 1: Solvent Dependency of Z/E Isomer Ratios for N-Substituted Phenylthioacetamides

CompoundSolventZ:E Ratio
This compound CDCl₃10:90
N-Ethyl-2-phenylthioacetamideCDCl₃25:75
N-Methyl-2-phenylthioacetamideCDCl₃45:55

This table illustrates the general trend of increasing E isomer preference with the bulk of the N-alkyl substituent in a given solvent.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for the characterization of organic compounds. An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

N-H Stretch: A band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary thioamide.

C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H of the cyclohexyl and methylene (B1212753) groups).

C=S Stretch (Thioamide I Band): The thioamide group has several characteristic bands. The C=S stretching vibration, often referred to as the Thioamide I band, is typically found in the region of 1250-1020 cm⁻¹. This band is often coupled with other vibrations and can be complex.

C-N Stretch (Thioamide II Band): This band, arising from a combination of C-N stretching and N-H bending, is usually observed in the 1570-1470 cm⁻¹ range.

Aromatic C=C Bending: Bands in the region of 1600-1450 cm⁻¹ are characteristic of the phenyl group.

While specific experimental FTIR data for this compound is not available, the presence of these characteristic bands would confirm the identity of the functional groups within the molecule.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that can be used in conjunction with FTIR spectroscopy to analyze solid and liquid samples directly, with minimal to no sample preparation. It works by measuring the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample. An evanescent wave penetrates a short distance into the sample, allowing for the acquisition of an infrared spectrum.

The ATR-IR spectrum of this compound would be very similar to its transmission FTIR spectrum, displaying the same characteristic absorption bands for the various functional groups. The main advantage of ATR-IR is the ease of sample handling, making it a rapid and convenient method for obtaining high-quality vibrational spectra of solid powders or oils.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a powerful, non-destructive analytical technique that utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). The absorption of NIR radiation by a molecule is due to overtone and combination bands of the fundamental molecular vibrations. These absorptions are typically broad and less intense than their mid-infrared counterparts, making them suitable for bulk sample analysis and process monitoring.

X-ray Diffraction and Single Crystal Analysis

The determination of the crystal structure of this compound would involve growing a single crystal of suitable quality, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

While a crystal structure for this compound is not publicly deposited in the Cambridge Structural Database (CSD), the crystal structure of a closely related compound, N-Cyclohexyl-2-oxo-2-phenylacetamide (CSD entry 887119), provides insight into the expected structural features. nih.gov For this analogue, the crystal system and unit cell parameters have been determined, offering a template for what might be expected for the thio-derivative. The key difference would be the replacement of the carbonyl oxygen with a sulfur atom, which would lead to changes in bond lengths (C=S vs. C=O) and potentially alter the crystal packing due to different intermolecular interactions.

Table 1: Crystal Data for the Related Compound N-Cyclohexyl-2-oxo-2-phenylacetamide

Parameter Value
CCDC Number 887119
Empirical Formula C₁₄H₁₇NO₂
Formula Weight 231.29
Temperature 153 K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P b c a

The solid-state conformation of this compound, as would be revealed by X-ray crystallography, is dictated by a combination of intramolecular and intermolecular forces. The orientation of the phenyl ring relative to the acetamide (B32628) group and the conformation of the cyclohexyl ring are of particular interest.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For this compound (C₁₄H₁₉NS), the expected exact mass would be approximately 233.12 Da. While an experimental mass spectrum for this specific compound is not available, the fragmentation pattern can be predicted based on its structure. Electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺). Subsequent fragmentation could involve:

Alpha-cleavage adjacent to the sulfur atom.

Cleavage of the amide bond, leading to fragments corresponding to the cyclohexylamino group and the phenylthioacetyl group.

Loss of the cyclohexyl group.

Fragmentation of the phenylthio moiety.

High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its major fragments, providing a high degree of confidence in the compound's identity.

Chromatographic Techniques for Analytical Purity and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography is particularly well-suited for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for assessing the purity of synthesized compounds and for separating them from starting materials, byproducts, and impurities.

A reverse-phase HPLC method would be the most common approach for analyzing this compound. While a specific method for this thioamide is not published, a method for the analogous N-Cyclohexyl-2-phenylacetamide has been reported and can serve as a starting point for method development. nih.gov This method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. nih.gov

Table 2: Exemplary HPLC Conditions for a Related Compound (N-Cyclohexyl-2-phenylacetamide)

Parameter Condition
Column C18
Mobile Phase Acetonitrile (MeCN) and Water
Modifier Phosphoric Acid (for UV detection) or Formic Acid (for MS detection)
Detection UV or Mass Spectrometry (MS)

This method for a related compound can be adapted for this compound. nih.gov

The retention time of this compound would be influenced by the hydrophobicity imparted by the phenyl and cyclohexyl groups. The presence of the sulfur atom in place of an oxygen atom would slightly alter the polarity and, consequently, the retention behavior compared to its oxo-analogue. The development of a robust HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography (GC)

Gas chromatography is a cornerstone analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for assessing its purity and confirming its molecular weight.

The retention time of a compound in GC is heavily influenced by its boiling point and its interactions with the stationary phase of the column. Given the structure of this compound, a semi-volatile compound, a non-polar or medium-polarity column would be appropriate for analysis. For instance, a column with a stationary phase of 5% phenyl-substituted polysiloxane is a common choice for a wide range of organic molecules and would likely provide good peak shape and resolution.

The operating conditions for a hypothetical GC analysis of this compound are presented in the table below. These parameters are based on typical conditions for similar N-substituted amides and are intended to provide a practical starting point for method development.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound

Parameter Value
Column Type 5% Phenyl-methylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS)
Detector Temperature 280 °C
Injection Volume 1 µL

| Split Ratio | 20:1 |

When coupled with a mass spectrometer, the molecular ion peak and fragmentation pattern would provide definitive structural information. The sulfur atom in the thioamide group is a key feature that influences the mass spectrum. The replacement of an oxygen atom with a sulfur atom in an amide results in a mass increase of approximately 16 Da. nih.gov This would be a distinguishing feature when comparing the mass spectrum of this compound to its oxygen analog, N-Cyclohexyl-2-phenylacetamide.

The expected fragmentation pattern would likely involve cleavage at the amide bond, as well as fragmentation of the cyclohexyl and phenyl rings. The tropylium (B1234903) ion (m/z 91) is a common fragment for compounds containing a benzyl (B1604629) group and would be expected in the mass spectrum of this compound.

For comparative purposes, the properties of this compound and its oxygen analog are presented below.

Table 2: Comparison of this compound and its Oxygen Analog

Compound Name Molecular Formula Molecular Weight ( g/mol )
This compound C₁₄H₁₉NS 233.37

| N-Cyclohexyl-2-phenylacetamide | C₁₄H₁₉NO | 217.31 nih.gov |

Supramolecular Chemistry and Intermolecular Interactions

Molecular Recognition Phenomena

Molecular recognition relies on specific and complementary interactions between molecules. For N-Cyclohexyl-2-phenylthioacetamide, the thioamide group provides distinct electronic and steric features that can be exploited in recognition events.

Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. While no specific host-guest complexes involving this compound as either host or guest are documented, the inherent properties of the thioamide moiety suggest potential roles. Thioamides are known to act as guests for various hosts, with interactions driven by hydrogen bonding and dipolar forces. The thioamide sulfur atom, being a soft base, can also interact favorably with soft metal centers within a host structure. The bulky cyclohexyl and phenyl groups of the molecule would sterically influence how it fits within a host cavity, adding a layer of selectivity to any potential binding.

Chelation Effects in Thioamide Systems

A significant feature of the thioamide group is its ability to act as a bidentate ligand, using both the nitrogen and sulfur atoms to coordinate with a single metal center. This chelation is a specialized form of host-guest interaction where the thioamide is the host for a metal ion guest. Thioamides exhibit a greater affinity for certain metals, particularly soft metals like Cu(I), compared to their amide counterparts. nih.govnih.gov This is exemplified by natural products like closthioamide, which selectively chelates copper ions. nih.gov In this compound, the N-C=S unit can act as an N,S-bidentate ligand, a property that is foundational for designing metal complexes and sensors. nih.gov

Non-Covalent Bonding Interactions

The specific non-covalent bonds a molecule can form are fundamental to its supramolecular chemistry. The thioamide group in this compound gives rise to a distinct profile of these interactions compared to its oxygen-containing amide analogue.

Hydrogen Bonding Networks (e.g., N-H···S, C-H···S)

Hydrogen bonding is a critical directional force in molecular assembly. The substitution of oxygen with sulfur significantly alters the hydrogen-bonding capabilities of the amide linkage.

Hydrogen Bond Donor Strength: Thioamides are considered stronger hydrogen bond donors than amides. nih.govnih.govresearchgate.net This is attributed to the increased acidity of the N-H proton, which results from the electronic properties of the thioamide group. nih.gov

Hydrogen Bond Acceptor Strength: Conversely, the thioamide sulfur is generally a weaker hydrogen bond acceptor than an amide oxygen. nih.govresearchgate.net However, recent computational studies suggest this is highly dependent on the geometry of the interaction. While weaker in a linear arrangement, the thioamide's accepting ability can be comparable to or even stronger than an amide's when the hydrogen bond donor approaches at an angle of 90-100° relative to the C=S bond axis. nih.govchemrxiv.org

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Geometric Preference
Amide-Amide N-HC=O~ -6.1Linear (≈180°)
Thioamide-Thioamide N-HC=S~ -5.0Linear (≈180°)
Amide-Thioamide N-H (Thioamide)C=O (Amide)~ -7.3Linear (≈180°)
Thioamide-Amide N-H (Amide)C=S (Thioamide)~ -4.8Bent (≈90-100°)

Data compiled from computational studies on formamide (B127407) and thioformamide (B92385) models. researchgate.net

Ion-Ion and Ion-Dipole Interactions

The thioamide bond possesses a significant dipole moment, which is even larger than that of the corresponding amide bond. acs.orgnih.gov This strong dipole allows this compound to participate in ion-dipole and dipole-dipole interactions. In the presence of ions, the negative end of the dipole (localized near the sulfur atom) can favorably interact with cations, while the positive end can interact with anions. Studies on the interaction of thioamides with molecules like diiodine have shown that they can lead to the formation of ionic iodonium (B1229267) salt complexes, demonstrating the capacity of the thioamide group to stabilize charged species and engage in strong electrostatic interactions. nih.gov

PropertyAmide (C=O)Thioamide (C=S)Implication for Interactions
Chalcogen van der Waals Radius 1.40 Å1.85 ÅIncreased steric effects and packing differences. nih.gov
C-X Bond Length ~1.23 Å~1.71 ÅAlters molecular geometry and conformational flexibility. nih.gov
N-H Acidity (pKa) HigherLower (ΔpKa ≈ -6)Stronger hydrogen bond donor capability. nih.gov
Dipole Moment LowerHigherStronger dipole-dipole and ion-dipole interactions. acs.org

Solvatophobic Forces

While primarily discussed in the context of solutions, solvatophobic forces, particularly hydrophobic interactions, can also influence crystal packing from a solution. During the crystallization process, the nonpolar cyclohexyl and phenyl groups of this compound would tend to minimize their contact with a polar solvent, promoting aggregation. This self-association is a precursor to nucleation and subsequent crystal growth. The interplay between these forces and more directional interactions like hydrogen bonding would be crucial in dictating the final crystal morphology.

Self-Assembly and Self-Organization Principles

The spontaneous organization of molecules into ordered structures is a hallmark of supramolecular chemistry. For this compound, self-assembly would be driven by the collective action of hydrogen bonding, π-π stacking, and van der Waals forces. The thioamide group can form robust one-dimensional chains or dimeric motifs through N-H···S hydrogen bonds. These primary structures can then further organize into two- and three-dimensional architectures through weaker interactions involving the phenyl and cyclohexyl moieties. The principles of self-assembly suggest that under specific conditions of solvent, temperature, and concentration, this compound could form well-defined supramolecular structures.

Crystal Engineering Principles

Crystal engineering aims to design and control the formation of crystalline solids with desired properties. The predictability of hydrogen bonding patterns makes the thioamide group a valuable synthon in this field.

Design and Control of Crystalline Architectures

By understanding the preferred interaction motifs of the functional groups in this compound, it is theoretically possible to design specific crystalline architectures. For instance, the introduction of co-formers capable of hydrogen bonding with the thioamide group could lead to the formation of co-crystals with altered packing and physical properties. The competition and synergy between the N-H···S hydrogen bonds of the thioamide and potential π-π stacking of the phenyl rings would be a key consideration in the design of such multicomponent crystals.

Influence of Molecular Conformation on Crystal Packing

The conformational flexibility of the cyclohexyl ring and the rotational freedom around the C-N and C-C single bonds in this compound introduce additional complexity to its crystal packing. The cyclohexyl ring typically adopts a stable chair conformation. However, the relative orientation of the phenyl and cyclohexyl groups will significantly impact how the molecules can pack in a crystal lattice. Different conformers may lead to different polymorphic forms of the compound, each with unique crystal packing and, consequently, distinct physical properties. In the crystal structure of the analogous N-Cyclohexyl-2-oxo-2-phenylacetamide, the cyclohexane (B81311) ring is found in a chair conformation, and the molecules are linked by N-H···O hydrogen bonds to form one-dimensional chains. A similar arrangement, with N-H···S bonds, would be a logical starting point for predicting the packing of this compound, though the larger size and different electronic nature of sulfur could lead to distinct packing motifs.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules. For N-Cyclohexyl-2-phenylthioacetamide, these approaches can predict its geometry, spectroscopic characteristics, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms. These calculations rely on the selection of a functional and a basis set, which approximate the exchange-correlation energy and describe the atomic orbitals, respectively.

DFT can be used to determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Theoretical studies on similar thioamides have utilized DFT to understand their electronic transitions and chemical behavior. nih.gov

Illustrative DFT Calculation Results for a Thioamide Structure

Parameter Illustrative Value Significance
HOMO Energy -6.5 eV Indicates the electron-donating character of the molecule.
LUMO Energy -1.2 eV Indicates the electron-accepting character of the molecule.
HOMO-LUMO Gap 5.3 eV Relates to the electronic excitability and chemical stability.

Note: The values in this table are illustrative for a generic thioamide and are not specific experimental or calculated data for this compound.

Time-Dependent Density Functional Theory (TD-DFT)

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the electronic absorption spectra of molecules by calculating the energies of their electronic excited states. rsc.org

TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are crucial for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions (e.g., π → π* or n → π* transitions). For thioamides, TD-DFT can elucidate the electronic transitions responsible for their characteristic absorption bands. nih.gov

Illustrative TD-DFT Results for a Thioamide Structure

Transition Calculated Excitation Energy (eV) Oscillator Strength (f)
S0 → S1 4.20 0.05
S0 → S2 4.85 0.12

Note: This table presents hypothetical TD-DFT results to illustrate the type of data obtained. The values are not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment.

Solvation Effects Modeling

The behavior of this compound in a solution can be modeled using MD simulations with explicit or implicit solvent models. These simulations can reveal how solvent molecules arrange around the solute and influence its conformation and dynamics. Understanding solvation is critical as it can significantly impact a molecule's properties and reactivity.

Conformational Dynamics Analysis

This compound possesses considerable conformational flexibility due to the rotatable bonds in its structure, particularly around the amide linkage and the cyclohexyl and phenyl groups. MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This analysis helps in understanding which shapes the molecule is likely to adopt and how it might transition between them. Comparative studies on molecules with phenyl and cyclohexyl groups have shown that the nature of these groups can influence intermolecular interactions and dynamic motions in the solid state. rsc.org

Conformational Analysis and Isomerism

The presence of the thioamide group in this compound introduces the possibility of cis-trans isomerism around the C-N bond, which has a significant double bond character. The relative stability of these isomers can be assessed using computational methods. Furthermore, the cyclohexyl ring can exist in different chair and boat conformations, and the orientation of the phenyl ring relative to the rest of the molecule can vary. A thorough conformational analysis would map out these different possibilities and their relative energies, providing a comprehensive picture of the molecule's structural landscape.

Z/E Isomer Preference and Steric Effects

The thioamide group (C(=S)N) in this compound can theoretically exist as Z and E isomers due to the partial double bond character of the C-N bond, which restricts free rotation. The preference for one isomer over the other is typically governed by steric hindrance between the substituents on the carbon and nitrogen atoms. In this case, the bulky cyclohexyl group attached to the nitrogen and the phenyl group on the acetyl-derived carbon would play a significant role. A computational analysis would typically involve geometry optimization of both Z and E isomers to determine their relative energies. The isomer with the lower calculated energy would be predicted as the more stable and therefore predominant form. The steric clash between the cyclohexyl and phenyl groups would be a key determinant of this preference. However, no specific computational studies confirming the preferred isomeric state of this compound have been found.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to predicting its reactivity and potential applications.

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high stability. For this compound, a calculation of the HOMO-LUMO gap would help in predicting its reactivity in various chemical reactions. However, no such analysis for this specific molecule is currently available in the literature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. libretexts.org For this compound, an ESP map would likely show a negative potential around the sulfur atom of the thioamide group, indicating its nucleophilic character, and positive potentials around the amide proton and potentially the hydrogens of the cyclohexyl and phenyl rings. libretexts.org Without specific computational studies, a precise ESP map for this molecule cannot be presented.

Computational Drug Design and Target Prediction Approaches

Computational methods are increasingly used in the early stages of drug discovery to predict the potential of a compound to interact with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. For this compound, molecular docking simulations could be employed to screen it against various known drug targets to predict its potential biological activity. The results of such simulations would provide insights into which proteins it might inhibit or activate, thus guiding experimental testing. Currently, there are no published molecular docking studies involving this compound.

Receptor-Ligand Interaction Modeling

Computational methods, particularly molecular docking, are pivotal in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a biological receptor. This approach provides valuable insights at the molecular level, guiding further experimental studies in drug discovery and development. While specific receptor-ligand interaction modeling studies for this compound are not extensively detailed in the provided research, the principles of these investigations can be described.

Molecular docking simulations involve placing the three-dimensional structure of a ligand into the binding site of a target protein. The process calculates the preferred binding orientation and conformation of the ligand, as well as the binding energy, which is an indicator of the stability of the ligand-receptor complex. A lower binding energy typically suggests a more stable interaction.

The interactions between the ligand and the amino acid residues of the receptor are crucial for binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For a molecule like this compound, the cyclohexyl group and the phenyl ring would likely be involved in hydrophobic interactions within the receptor's binding pocket. The amide and thioamide functionalities have the potential to form hydrogen bonds with appropriate donor or acceptor residues.

In studies of similar compounds, researchers have utilized molecular docking to understand structure-activity relationships. For instance, in the investigation of a series of benzhydrylpiperazine derivatives as human cannabinoid receptor 1 (hCB1) antagonists, molecular docking helped to identify that the R-configuration of a compound was the more active enantiomer, displaying enhanced antagonistic activity. nih.gov Similarly, docking studies on thiazole-thiophene scaffolds against breast cancer proteins have been used to correlate binding scores with cytotoxic activity. nih.gov These examples highlight the utility of receptor-ligand interaction modeling in rational drug design.

A hypothetical docking study of this compound with a target receptor would yield data that could be presented in a table format, as shown below. This table illustrates the type of information that would be generated from such a computational analysis.

Table 1: Hypothetical Receptor-Ligand Interactions for this compound

Interacting Residue Interaction Type Distance (Å)
TYR 123 Pi-Stacking 4.5
LEU 89 Hydrophobic 3.8
VAL 145 Hydrophobic 4.1
ASN 150 Hydrogen Bond 2.9

The binding energy, another critical output of docking simulations, quantifies the strength of the interaction. This value is typically given in kcal/mol.

Table 2: Hypothetical Binding Energies for this compound and Analogs

Compound Binding Energy (kcal/mol)
This compound -7.5
Analog A -8.2

Note: The data in this table is for illustrative purposes only.

Such computational findings are instrumental in the lead optimization phase of drug discovery, allowing for the rational design of more potent and selective analogs. nih.govresearchgate.net

Quantitative Structure Activity Relationship Qsar Studies

QSAR Model Development and Validation

The development of robust and predictive QSAR models is a systematic process that involves the careful selection of a dataset of molecules with known biological activities, the calculation of molecular descriptors, the application of statistical methods to build the model, and rigorous validation to assess its predictive power.

Both 2D and 3D QSAR methodologies have been instrumental in elucidating the structure-activity relationships of various classes of compounds, including those related to phenylacetamide and thioacetamide (B46855) scaffolds.

3D-QSAR: This method takes the three-dimensional conformation of molecules into account, providing a more detailed understanding of the steric and electronic interactions between a ligand and its target receptor. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR approaches. mdpi.com The development of 3D-QSAR models for various inhibitors has demonstrated their utility in guiding the design of new analogs with enhanced activity. nih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. researchgate.net The process involves aligning the molecules and then placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecule and a probe atom are calculated. These interaction energies serve as the independent variables in a partial least squares (PLS) analysis to build the QSAR model. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, CoMFA studies on various receptor antagonists have successfully identified key steric and electrostatic features crucial for their binding affinity. ddg-pharmfac.netnih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net A key difference in CoMSIA is the use of a Gaussian function to calculate the similarity indices, which avoids some of the artifacts associated with the Lennard-Jones and Coulombic potentials used in CoMFA. researchgate.net This often leads to more robust and interpretable models. CoMSIA contour maps provide a detailed picture of the physicochemical properties that influence the biological activity of the studied compounds. Studies on various inhibitors have shown that CoMSIA models can offer superior predictive ability compared to CoMFA. researchgate.net

The selection of appropriate molecular descriptors is a critical step in developing a predictive QSAR model. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. They can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D structure and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Kier & Hall connectivity indices), and physicochemical properties (e.g., logP, molar refractivity).

3D Descriptors: These depend on the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

The table below provides examples of molecular descriptors that could be relevant for QSAR studies of N-Cyclohexyl-2-phenylthioacetamide.

Descriptor ClassExamples of Descriptors
Constitutional Molecular Weight, Number of Rings, Number of Rotatable Bonds
Topological Wiener Index, Kier & Hall Connectivity Indices, Balaban J Index
Physicochemical LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area
Electronic Dipole Moment, Partial Charges on Atoms, HOMO/LUMO Energies
Steric/3D Molecular Volume, Surface Area, Ovality

The reliability and predictive power of a QSAR model are assessed using various statistical parameters. The most common ones include:

R² (Coefficient of Determination): This parameter measures the goodness of fit of the model, indicating the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1.0 indicates a better fit.

Q² (Cross-validated R²): This is a measure of the predictive ability of the model, typically calculated using a leave-one-out (LOO) or leave-many-out cross-validation procedure. A high Q² value (generally > 0.5) suggests a robust model with good predictive power.

RMSE (Root Mean Square Error): This parameter indicates the average deviation between the predicted and experimental activity values. A lower RMSE value signifies a more accurate model.

The following table illustrates typical statistical validation parameters for a QSAR model.

Statistical ParameterDescriptionAcceptable Value
Coefficient of determination for the training set.> 0.6
Cross-validated coefficient of determination.> 0.5
R²_pred Coefficient of determination for an external test set.> 0.6
RMSE Root Mean Square Error of prediction.As low as possible

Structure-Activity Relationships and Predictive Modeling

QSAR models provide valuable insights into the structure-activity relationships (SAR) of a series of compounds. For this compound and its analogs, these models can help identify the key structural features that govern their biological activity.

For instance, the contour maps generated from CoMFA and CoMSIA studies can highlight specific regions of the molecule where modifications are likely to enhance or diminish activity. A hypothetical CoMFA analysis of this compound might reveal that:

Steric Fields: Bulky substituents on the phenyl ring are favorable for activity, while a larger group than cyclohexyl on the amide nitrogen is detrimental.

Electrostatic Fields: Electron-withdrawing groups at a particular position on the phenyl ring could increase activity, while electronegative atoms on the cyclohexyl ring might decrease it.

Predictive modeling, a key outcome of QSAR, allows for the in silico screening of virtual libraries of compounds. By applying a validated QSAR model, researchers can predict the biological activity of novel, yet-to-be-synthesized molecules. This approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates. For example, a validated QSAR model for a class of enzyme inhibitors can be used to predict the inhibitory potency of new derivatives, guiding the synthetic efforts towards more effective compounds.

Identification of Key Structural Features for Biological Activity

The biological activity of this compound is intrinsically linked to its distinct structural components: the N-cyclohexyl group, the phenylthio moiety, and the acetamide (B32628) backbone. Analysis of related compounds in various QSAR studies reveals the importance of these fragments. nih.govresearchgate.net

The core structure, a phenylacetamide derivative, is recognized for a wide spectrum of biological activities, making it a valuable scaffold in drug design. nih.gov In analogous series, the nature of the substituent on the nitrogen atom and the groups attached to the phenyl ring and sulfur atom are critical determinants of potency and selectivity.

Key structural features essential for the biological activity of compounds similar to this compound often include:

The Amide Group: The -NH-C=O group is a classic hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in biological targets like enzymes or receptors. researchgate.netsemanticscholar.org

The Phenyl Ring: This aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with the target protein. The substitution pattern on the phenyl ring in related analogs significantly modulates activity. nih.gov

The N-Cyclohexyl Group: This bulky, lipophilic group plays a significant role in the compound's interaction with hydrophobic pockets within a binding site. Its size and conformational flexibility can influence binding affinity and selectivity. Structure-activity relationship studies on related series have shown that the nature of the N-substituent is a critical factor for potency. nih.gov

QSAR studies on related phenylacetamide derivatives have identified several descriptors that correlate with biological activity. These descriptors quantify various aspects of the molecular structure.

Descriptor TypeExamples from Analogous SystemsImplication for this compound
Topological Descriptors BELV2 (a 2D descriptor) nih.govThese descriptors relate to the connectivity and branching of the molecule, suggesting the overall size and shape, including the cyclohexyl ring, are important for activity.
Geometrical Descriptors 3D-MoRSE descriptorsThese would quantify the 3D structure of the molecule, highlighting the spatial arrangement of the phenyl and cyclohexyl groups relative to the thioacetamide core.
Constitutional Descriptors Molecular Weight, Number of rotatable bondsThe presence of the flexible cyclohexyl ring and the thioether linkage contributes to the conformational landscape of the molecule, which is crucial for fitting into a binding site.
Quantum-Chemical Descriptors HOMO/LUMO energiesThese descriptors for analogous compounds suggest that the electronic nature of the phenylthioacetamide core is a determinant of its reactivity and interaction capabilities.

Table 1: Examples of descriptor types used in QSAR studies of analogous compounds and their relevance to this compound.

Role of Electrostatic and Steric Factors in Activity

The biological activity of a molecule is governed by a combination of electronic, steric, and hydrophobic interactions with its target. For this compound, both electrostatic and steric factors are expected to be critical, a principle supported by 3D-QSAR studies on similar compounds. researchgate.netnih.gov

Electrostatic Factors:

Electrostatic interactions involve the distribution of charge in the molecule and the target. The amide group, with its partial positive charge on the hydrogen and partial negative charges on the oxygen and nitrogen, is a primary site for hydrogen bonding. semanticscholar.org The sulfur atom of the thioether linkage can also participate in interactions with specific residues in a protein. Furthermore, the phenyl ring, with its delocalized π-electron system, can engage in cation-π or π-π stacking interactions.

In 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA), electrostatic fields are mapped around the molecules. For analogous series, these models often reveal that regions of positive or negative potential are strongly correlated with activity. researchgate.net For this compound, the electrostatic potential around the amide and thioether functionalities would likely be a significant predictor of its biological function.

Steric Factors:

CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that quantify the impact of steric properties. researchgate.net These studies on related molecules often highlight specific regions where bulky groups increase or decrease activity. nih.gov

FactorKey Structural ComponentExpected Contribution to Activity
Electrostatic Amide (-CONH-) groupHydrogen bond donor and acceptor capabilities are crucial for specific interactions with the biological target. semanticscholar.org
Phenyl ring (π-electrons)Potential for π-π stacking or cation-π interactions within the binding site. nih.gov
Sulfur atomCan act as a weak hydrogen bond acceptor and contributes to the overall electronic distribution.
Steric N-Cyclohexyl groupThe size and conformation of this bulky group are critical for fitting into hydrophobic pockets and can dictate binding affinity and selectivity. nih.gov
Phenylthio groupThe spatial arrangement of the phenyl ring relative to the acetamide core influences how the molecule presents itself to the target.

Table 2: Summary of expected electrostatic and steric contributions to the biological activity of this compound based on principles from related compounds.

Mechanistic Biological Investigations

Enzyme Inhibition Mechanisms

No research is available on the enzyme inhibition mechanisms of N-Cyclohexyl-2-phenylthioacetamide.

Competitive Inhibition Analysis

There are no studies available that analyze this compound as a competitive inhibitor.

Non-Competitive Inhibition Analysis

There is no information on the non-competitive inhibition properties of this compound.

Uncompetitive Inhibition Analysis

No data exists regarding the uncompetitive inhibition analysis of this compound.

Mixed Inhibition Analysis

There are no research findings on the mixed inhibition analysis of this compound.

High-Throughput Screening for Mode of Inhibition

There is no evidence of this compound being utilized in high-throughput screening to determine its mode of inhibition.

Target Identification and Validation Methodologies

The identification and subsequent validation of protein targets are central to understanding the pharmacology of any bioactive compound. nih.gov Modern drug discovery and chemical biology rely on a variety of sophisticated techniques to move from an observed phenotype to a defined molecular mechanism. nih.gov These methods can be broadly categorized into probe-based approaches, which use a modified version of the compound, and label-free approaches, which assess target engagement by observing changes in the intrinsic biophysical properties of proteins. nih.gov The following sections detail the principles of these key methodologies and how they would be hypothetically applied to interrogate the biological interactome of this compound.

Probe-based chemical proteomics is a powerful strategy that utilizes a chemically modified version of a bioactive molecule—a "probe"—to capture its interacting proteins from a complex biological sample, such as a cell or tissue lysate. azolifesciences.commdpi.com These chemical probes are meticulously designed to retain the biological activity of the parent compound and typically consist of three key elements: a recognition moiety based on the compound's scaffold, a reactive group for covalent cross-linking to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. nih.govstanford.edu

A hypothetical investigation of this compound using this approach would involve the synthesis of a probe molecule. This could be achieved by introducing a minimal, bio-orthogonal handle, such as an alkyne group, onto a part of the molecule that is not critical for its activity. To enable covalent capture of potentially non-covalent binders, a photo-activatable group (e.g., a diazirine) would also be incorporated.

The experimental workflow would proceed as follows:

Live cells are incubated with the this compound-derived probe, allowing it to engage with its cellular targets.

UV irradiation is applied to activate the photoreactive group, forming a stable covalent bond between the probe and any proximal proteins.

The cells are lysed, and the proteome is harvested.

A reporter molecule, such as biotin-azide, is attached to the probe's alkyne handle via a copper-catalyzed click reaction. nih.gov

The now-biotinylated probe-protein complexes are enriched from the lysate using streptavidin-coated affinity beads.

After stringent washing to remove non-specific proteins, the captured targets are eluted, digested into peptides, and identified using high-resolution liquid chromatography-mass spectrometry (LC-MS).

The data generated would allow for the specific identification of proteins that directly interact with the compound in a cellular context.

Table 1: Illustrative Data from a Hypothetical Probe-Based Chemical Proteomics Experiment for this compound
Protein ID (UniProt)Gene NameFunctionFold Enrichment (Probe/Control)p-value
P04075HSP90AA1Molecular Chaperone15.2<0.001
P62258PPIAPeptidyl-prolyl cis-trans isomerase8.5<0.01
Q06830VCPAAA+ ATPase5.1<0.05
P02768ALBSerum Albumin (Non-specific)1.3n.s.

Activity-Based Protein Profiling (ABPP) is a specialized form of chemical proteomics that employs active site-directed chemical probes to measure the functional status of entire enzyme families directly in native biological systems. creative-biolabs.comnih.gov ABPP probes are irreversible inhibitors that typically contain a reactive group ("warhead") that covalently modifies the active site of an enzyme, allowing for the selective labeling of only catalytically competent proteins. mtoz-biolabs.com

To identify targets for a compound like this compound, which may not have an intrinsic reactive group, a competitive ABPP approach is ideal. nih.gov In this format, the compound of interest is used to compete against the binding of a broad-spectrum activity-based probe. A reduction in probe labeling of a particular protein indicates that the compound is engaging that target's active site.

A hypothetical competitive ABPP experiment would involve:

Treating one set of live cells or lysates with this compound and a control set with a vehicle (e.g., DMSO).

Incubating both sets with a well-characterized, reporter-tagged ABP that targets a broad class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases or an iodoacetamide (B48618) probe for cysteine-containing enzymes).

The reporter tag (fluorescent or biotin) allows for visualization by in-gel fluorescence scanning or enrichment for LC-MS analysis.

Proteins that show a significantly decreased labeling signal in the sample pre-treated with this compound are identified as candidate targets. nih.gov

This method powerfully connects compound binding directly to the inhibition of enzyme function.

Table 2: Illustrative Data from a Hypothetical Competitive ABPP Experiment
Protein ID (UniProt)Enzyme ClassSignal Ratio (Treated/Control)Identified as Hit
P23284Serine Hydrolase0.15Yes
Q96L95Cysteine Protease0.98No
P37837Serine Hydrolase0.21Yes
P07737Esterase1.05No

Compound-Centric Chemical Proteomics (CCCP) is an affinity-based method primarily used for target discovery. nih.gov In contrast to ABPP, which focuses on enzyme activity, CCCP identifies any protein that binds to the compound of interest, regardless of its functional state or class. nih.gov The technique involves immobilizing the bioactive small molecule on a solid support (e.g., agarose (B213101) beads) and using it as "bait" to capture interacting "prey" proteins from a cell lysate. biotechsupportgroup.com

For this compound, this would require its chemical synthesis with a linker suitable for conjugation to a matrix. Care must be taken to ensure the linker position does not obstruct the compound's key binding motifs (pharmacophore). The workflow involves incubating the compound-conjugated beads with a protein lysate, followed by extensive washing to remove non-specific binders. The specifically bound proteins are then eluted and identified by mass spectrometry. A crucial control experiment using beads without the compound or with an inactive analogue is performed in parallel to distinguish true interactors from non-specific background proteins.

Table 3: Representative Data from a Hypothetical CCCP Target Discovery Experiment
Protein ID (UniProt)Gene NameProtein FunctionSpecificity Score
P04075HSP90AA1Molecular ChaperoneHigh
P08670VIMIntermediate FilamentHigh
P02768ALBSerum AlbuminLow (Common background)
P60709ACTBCytoskeletal ProteinLow (Common background)

Label-free methods have emerged as powerful alternatives for target identification, circumventing the need to synthesize chemical probes. nih.gov This is particularly advantageous when the compound's structure is complex or when any modification risks altering its biological activity. nih.gov These strategies rely on detecting changes in the biophysical properties of proteins upon ligand binding. researchgate.net Methods include stability of proteins from rates of oxidation (SPROX), drug affinity responsive target stability (DARTS), and thermal proteome profiling (TPP), a proteome-wide version of CETSA. azolifesciences.com

As an example, a SPROX experiment to study this compound would involve incubating the proteome with and without the compound. The samples are then subjected to a gradient of a chemical denaturant, like urea (B33335). At each concentration, a reagent is added to covalently modify exposed amino acid side chains (e.g., oxidation of methionine). A protein stabilized by ligand binding will be more resistant to unfolding and will therefore show less modification compared to its unbound state. These differences in modification levels are precisely quantified by mass spectrometry, revealing which proteins were stabilized by the compound. youtube.com

The Cellular Thermal Shift Assay (CETSA) is a broadly applicable biophysical method for confirming direct drug-target engagement in living cells and tissues. cetsa.org The underlying principle is that the binding of a ligand, such as this compound, typically stabilizes its target protein, increasing the protein's resistance to heat-induced denaturation. nih.govtandfonline.com

In a typical CETSA experiment, intact cells or cell lysates are treated with the compound, and aliquots are heated to a range of different temperatures. Upon heating, unstable proteins unfold and aggregate, while stabilized proteins remain soluble. annualreviews.org After centrifugation to remove the aggregated fraction, the amount of soluble protein remaining at each temperature is quantified, often by Western blot for a specific target or by mass spectrometry for a proteome-wide analysis (TPP). A shift in the melting curve to a higher temperature for a protein in the presence of the compound is direct evidence of target engagement. tandfonline.comannualreviews.org

Table 4: Illustrative Data from a Proteome-Wide CETSA (TPP) Experiment
Protein ID (UniProt)Gene NameTagg (Control, °C)Tagg (Treated, °C)ΔTagg (Shift, °C)
P23284FAAH52.558.0+5.5
P04075HSP90AA154.057.5+3.5
P63104MAPK1448.548.6+0.1
Q13131TRAP153.250.1-3.1 (Destabilized)

The pull-down assay is a classic in vitro technique used to confirm predicted molecular interactions and is a cornerstone of target validation. springernature.com It is a form of small-scale affinity purification where a "bait" molecule is used to capture a "prey" molecule from a solution. thermofisher.com While conceptually similar to CCCP, pull-down assays are often employed to validate a specific, hypothesized interaction identified through a primary screen (like CETSA or ABPP) rather than for broad, initial discovery.

To validate a candidate target for this compound, such as "Protein X," a pull-down assay would be designed. The "bait" would be a biotinylated version of the compound. This bait is immobilized on streptavidin-coated beads and incubated with a protein source, which could be either purified recombinant Protein X or a complex cell lysate. mtoz-biolabs.com After incubation and washing steps to remove non-specific binders, the beads are treated with an elution buffer to release the bait and any bound prey. The presence of Protein X in the eluate is then confirmed using a highly specific detection method, typically a Western blot with an antibody against Protein X. A positive result provides strong evidence of a direct physical interaction between the compound and the target protein. youtube.com

Table 5: Illustrative Design of a Pull-Down Validation Experiment
ComponentDescriptionExpected Result for Validation
BaitBiotinylated this compound on streptavidin beads-
Prey SourceCell lysate containing putative target Protein X-
ControlBeads with biotin only (no compound)No detection of Protein X
Detection MethodWestern Blot using anti-Protein X antibodyStrong band for Protein X in the bait eluate

Omics-Based Approaches (Proteomics, Metabolomics)

Modern "-omics" technologies, such as proteomics and metabolomics, offer powerful tools for obtaining a global perspective on the molecular changes induced by a chemical compound within a biological system. Proteomics systematically identifies and quantifies the complete set of proteins (the proteome), while metabolomics does the same for small-molecule metabolites (the metabolome). nih.gov These approaches can reveal novel drug targets, elucidate mechanisms of action, and identify biomarkers associated with a compound's activity. nih.govmdpi.com

An integrated analysis of both proteomic and metabolomic data can provide a more comprehensive understanding of the biological impact of a substance, connecting changes in protein expression to alterations in metabolic pathways. nih.gov This is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Despite the potential of these technologies, a thorough review of the scientific literature reveals a significant gap in our understanding of this compound. To date, no specific proteomics or metabolomics studies focusing on the effects of this compound have been published. Therefore, there is no available data to populate tables detailing its impact on protein expression or metabolic profiles.

Functional Genomics Approaches (CRISPR, RNAi)

Functional genomics aims to understand the function of genes and proteins, often by systematically perturbing them. Techniques like CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and RNA interference (RNAi) have become cornerstone tools in this field. nih.gov

RNAi is a natural process of gene silencing in eukaryotes, which can be harnessed to reduce the expression of specific genes. nih.gov The CRISPR-Cas system, originally a bacterial defense mechanism, has been adapted into a versatile gene-editing tool that can be used to knock out, knock in, or otherwise modify genes with high precision. nih.govfrontiersin.org Both technologies are invaluable for validating drug targets and dissecting the genetic basis of a compound's mechanism of action. nih.gov

A comprehensive search of existing research indicates that this compound has not yet been investigated using these powerful functional genomics approaches. There are no published studies employing CRISPR or RNAi to identify the molecular targets of this compound or to explore the genetic pathways that mediate its biological effects.

Mechanistic Elucidation of Biological Pathways

Given the absence of foundational proteomics, metabolomics, and functional genomics data for this compound, the specific biological pathways it modulates remain uncharacterized. While the presence of a thioamide group and aromatic rings suggests potential for interaction with various biological macromolecules, any proposed mechanism would be purely speculative at this stage. ontosight.ai Further research is required to identify its molecular targets and delineate its effects on cellular signaling and metabolism.

Advanced Research Directions and Potential Applications

Supramolecular Materials Science Applications (Conceptual)

The molecular architecture of N-Cyclohexyl-2-phenylthioacetamide is conducive to forming ordered, non-covalent assemblies, making it an interesting candidate for supramolecular materials science. The interplay between the different structural motifs could give rise to novel materials with tailored properties.

The design of self-assembling systems relies on specific, directional, and reversible non-covalent interactions between molecules. This compound possesses several features that could be exploited for predictable self-assembly. The thioamide group is a particularly interesting functional group in this context. It is a stronger hydrogen bond donor but a weaker acceptor compared to its amide analogue. nih.gov This differential hydrogen bonding capability can be a powerful tool in programming the assembly of molecules into well-defined architectures such as one-dimensional chains or more complex networks. nih.gov The crystal structure of the related compound, N-Cyclohexyl-2-oxo-2-phenylacetamide, reveals that molecules are linked by intermolecular N—H···O hydrogen bonds into a one-dimensional chain, a behavior that could be conceptually extrapolated to the thioamide derivative. nih.gov

Furthermore, the presence of both a flexible, non-polar cyclohexyl ring and a flat, aromatic phenyl ring introduces the possibility of synergistic non-covalent interactions. The cyclohexyl groups can engage in van der Waals interactions and potentially interdigitate, while the phenyl groups can participate in π-π stacking. The combination of these interactions, along with the directional hydrogen bonds of the thioamide group, could lead to the formation of complex and robust supramolecular polymers. By modifying the substitution patterns on the phenyl ring or the cyclohexyl group, it would be conceptually feasible to tune the self-assembly process and the resulting supramolecular architecture. nih.gov The self-assembly of non-substituted γ-cyclodextrin molecules into cyclic hexamers, driven by chiral recognition and crystal engineering, highlights the potential for complex architectures arising from molecules with cyclic structures. nih.gov

The potential for this compound to self-assemble into ordered structures opens the door to its conceptual integration into functional materials. The properties of such materials would be dictated by the collective behavior of the assembled molecules. For instance, the incorporation of thioamide groups can influence the electronic and optical properties of a material. Thioamides have a lower oxidation potential than their corresponding amides, which could be relevant for applications in organic electronics. nih.gov

The cyclohexyl group, being bulky and hydrophobic, can influence the solubility and processing characteristics of materials derived from this compound. In the context of thin films, the orientation of the cyclohexyl and phenyl groups at interfaces could be used to control surface properties like wettability. A comparative study on phenyl- and cyclohexyl-terminated substituents in n-type organic semiconductors has shown that while both can lead to similar packing structures, the dynamic molecular motions differ, impacting electron mobility. rsc.org This suggests that the specific nature of the terminal group is crucial for charge-transport properties. rsc.org The development of functional materials often requires mild and controllable ligation methods, and the thioamide functional group can be a key building block in the synthesis of such materials. researchgate.net

Chemical Biology and Medicinal Chemistry Research Avenues

In the realms of chemical biology and medicinal chemistry, the unique properties of the thioamide group, coupled with the other structural features of this compound, suggest several avenues for research.

Chemical probes are essential tools for studying biological systems. The thioamide group's distinct spectroscopic properties, such as its UV absorption maximum being at a longer wavelength than that of an amide, could be leveraged in the design of probes. nih.gov The substitution of an amide with a thioamide can also confer resistance to enzymatic hydrolysis by proteases, which could be advantageous for developing more stable probes for in vivo applications. researchgate.net

The N-cyclohexyl-N′-β-(4-methylmorpholinium) ethyl carbodiimide (B86325) (CMC) is a known chemical probe used to detect pseudouridylation in RNA, where it forms a bulky adduct. mdpi.com This principle of using a cyclohexyl-containing molecule to interact with and report on biological molecules could be conceptually applied. The lipophilic cyclohexyl group in this compound could facilitate membrane crossing, allowing the molecule to act as a probe for intracellular targets. Furthermore, the thioamide moiety's ability to interact with certain metals could be exploited for the development of metal-sensing probes. nih.gov

The thioamide group is increasingly recognized as a valuable bioisostere for the amide bond in drug design. nih.govtandfonline.comresearchgate.net This is due to its similar geometry but distinct electronic and hydrogen-bonding properties. nih.gov Replacing an amide with a thioamide in a bioactive molecule can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Thioamide-containing compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.net

The structure of this compound, with its N-substituted acetamide (B32628) core, is a common scaffold in medicinal chemistry. Studies on the structure-activity relationships (SAR) of N-substituted acetamides have shown that modifications to the substituent can significantly impact biological activity. nih.gov For example, in a series of 7-[alpha-(N,N'-substituted-amidinothio)-acetamido] cephalosporanic acids, the nature of the substituent on the amidino group was critical for antibacterial activity. nih.gov Similarly, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, with the substitution pattern on the N-phenyl ring influencing cytotoxicity. nih.gov A computational study on amide bond formation highlighted that the steric effect of substituents on carboxylic acids and amines is a key factor in reactivity. rsc.org These principles suggest that systematic structural modifications of this compound could lead to the discovery of novel bioactive compounds.

Agrochemical Research Potential (Conceptual)

The development of new agrochemicals is crucial for global food security. The structural motifs present in this compound have been found in various agrochemically active compounds. Amide compounds are of fundamental importance in pesticide chemistry, with many commercial insecticides, fungicides, and herbicides containing this functional group. mdpi.com

Thioamides are also valuable building blocks in the synthesis of various heterocyclic compounds used in agriculture. rsc.org For instance, thioamides can be used to synthesize thiazoles, which have shown potential as antifungal agents. researchgate.net Furthermore, a series of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety displayed promising antibacterial and nematicidal activities. nih.gov This suggests that the phenylacetamide scaffold itself is a viable starting point for the design of new agrochemicals. The hydrazone substructure, which can be conceptually related to the thioamide group in terms of its versatile reactivity, is widely used in the development of agrochemicals. researchgate.net Given these precedents, it is conceivable that this compound or its derivatives could exhibit useful biological activity against agricultural pests or pathogens.

Green Chemistry Considerations in Thioacetamide (B46855) Synthesis

The synthesis of thioamides, including this compound, is an area where the principles of green chemistry are increasingly being applied to mitigate environmental impact and enhance sustainability. numberanalytics.com Traditional methods for amide and thioamide formation often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. semanticscholar.orgbohrium.com Green chemistry focuses on developing more benign and efficient synthetic routes by considering factors such as atom economy, the use of safer solvents, and energy efficiency. numberanalytics.comnih.gov

A primary goal in green amide synthesis is the minimization of waste, a concept quantified by the atom economy. numberanalytics.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Processes with low atom economy generate more byproducts, leading to waste management challenges. primescholars.com

Solvent Selection and Solvent-Free Approaches

The choice of solvent is a critical aspect of green synthesis, as solvents can account for a large portion of the total mass of chemicals used in a process and are often a major source of pollution. researchgate.net

Safer Solvents: There is a significant push to replace conventional volatile organic compounds (VOCs) with greener alternatives. researchgate.net Dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents, which are common in amide synthesis, are facing increasing regulatory scrutiny due to toxicity concerns. ucl.ac.uk Benign alternatives include water, bio-based solvents, and deep eutectic solvents (DES). ucl.ac.ukneuroquantology.comwikipedia.org

Bio-based solvents , derived from renewable resources like plants, offer advantages such as lower toxicity and biodegradability. neuroquantology.comnumberanalytics.com Examples include bio-alcohols (bioethanol), glycerol, and limonene (B3431351). numberanalytics.com

Deep Eutectic Solvents (DES) are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A common example is a mixture of choline (B1196258) chloride and urea (B33335). rsc.org DES are attractive because they are often biodegradable, have low volatility, and can be recycled and reused multiple times without significant loss of activity. researchgate.netrsc.org Research has demonstrated the successful synthesis of a wide variety of thioamides in good-to-excellent yields using a choline chloride-urea based DES, eliminating the need for an additional catalyst. rsc.org

Solvent-Free Synthesis: An even greener approach is to eliminate the solvent entirely. numberanalytics.comresearchgate.net Solvent-free, or solid-state, reactions reduce environmental impact and can lead to improved safety and efficiency. semanticscholar.orgnumberanalytics.com Mechanochemical methods, which use mechanical energy like grinding to drive reactions, have been successfully applied to amide synthesis. numberanalytics.com Another solvent-free technique involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst, offering a rapid and efficient route to amides. semanticscholar.orgbohrium.com

Catalysis and Alternative Activation Methods

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. numberanalytics.comconicet.gov.ar

Heterogeneous Catalysis: This approach uses a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. numberanalytics.com A major advantage is the ease of catalyst recovery and recyclability, which reduces waste and cost. numberanalytics.com For thioacetamide production, polymer-supported amine catalysts, such as those based on 4-dimethylaminopyridine, have been developed. google.comgoogle.com These catalysts facilitate the reaction of acetonitrile (B52724) with hydrogen sulfide (B99878) and can be easily filtered out of the reaction mixture for reuse. google.com

Biocatalysis: Enzymes are highly efficient and specific catalysts that operate under mild conditions. nih.gov Lipases, in particular Candida antarctica lipase (B570770) B (CALB), have been shown to be powerful biocatalysts for amide bond formation. nih.gov Enzymatic methods can produce diverse amides in excellent yields without the need for intensive purification steps, offering a green and potentially industrially viable process. nih.gov

Energy Efficiency: The energy required to conduct a chemical reaction is another key consideration. Microwave-assisted synthesis has emerged as a technique to improve energy efficiency. conicet.gov.arresearchgate.net An optimized method for producing thioacetamide uses microwave irradiation in conjunction with a solid support (alumina) and a thionating agent (phosphorus pentasulfide), significantly reducing reaction times compared to conventional heating methods. conicet.gov.ar

The following table summarizes various green chemistry approaches applicable to thioacetamide synthesis.

Green Chemistry PrincipleApproachSpecific Example/MethodKey Advantages
Use of Safer Solvents Bio-based SolventsUsing ethanol, glycerol, or limonene as the reaction medium. neuroquantology.comnumberanalytics.comLower toxicity, biodegradable, from renewable feedstocks. numberanalytics.com
Deep Eutectic Solvents (DES)Synthesis in a choline chloride-urea mixture. rsc.orgBiodegradable, low volatility, recyclable, can act as a catalyst. rsc.org
Waste Prevention Solvent-Free SynthesisMechanochemical synthesis (grinding reactants). numberanalytics.comReduces solvent waste, improves safety and efficiency. numberanalytics.comnumberanalytics.com
Catalysis Heterogeneous CatalysisUsing a polymer-supported amine catalyst for the reaction of acetonitrile and H₂S. google.comEasy catalyst separation and reuse, reduced waste. numberanalytics.com
BiocatalysisEmploying enzymes like Candida antarctica lipase B (CALB). nih.govHigh efficiency, mild conditions, high purity of products. nih.gov
Energy Efficiency Microwave IrradiationMicrowave-assisted synthesis of thioacetamide from acetamide and P₄S₁₀ on alumina. conicet.gov.arReduced reaction times, lower energy consumption. conicet.gov.ar
Atom Economy Direct Synthesis RoutesCatalytic reaction of acetonitrile with hydrogen sulfide. google.comgoogle.comMaximizes the incorporation of reactant atoms into the final product. primescholars.com

By integrating these green chemistry principles, the synthesis of this compound and other thioamides can be made more sustainable, cost-effective, and environmentally responsible.

Q & A

Q. How does the compound’s stability under oxidative stress impact formulation development?

  • Methodological Answer :
  • Forced degradation : Expose to H₂O₂ (3% v/v) and monitor degradation via HPLC; identify oxidation products (e.g., sulfoxide derivatives) .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations stored at 4°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.